N-(1H-indol-5-yl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide
Description
Properties
Molecular Formula |
C20H19N3O3 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-(1H-indol-5-yl)-4,7-dimethoxy-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C20H19N3O3/c1-23-16(11-14-17(25-2)6-7-18(26-3)19(14)23)20(24)22-13-4-5-15-12(10-13)8-9-21-15/h4-11,21H,1-3H3,(H,22,24) |
InChI Key |
UGLKTDTZLKCSBO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)NC3=CC4=C(C=C3)NC=C4 |
Origin of Product |
United States |
Preparation Methods
Route 1: Coupling of Indole Carboxylic Acid with Indole Amine
The primary method involves coupling a 4,7-dimethoxy-1-methyl-1H-indole-2-carboxylic acid derivative with 1H-indol-5-amine. This approach leverages modern coupling reagents for carboxamide bond formation.
Steps:
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Synthesis of 4,7-dimethoxy-1-methyl-1H-indole-2-carboxylic acid :
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Precursor : Vanillin (3-methoxy-4-hydroxybenzaldehyde) undergoes nitration and subsequent reduction to form intermediates.
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Methoxylation : Methylation of hydroxyl groups using dimethyl sulfate (Me₂SO₄) in acetone with K₂CO₃.
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Indole Core Formation : Fischer indole synthesis or copper-catalyzed cyclization of brominated precursors.
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Methylation at N1 : Alkylation with methyl iodide (CH₃I) in the presence of NaH or K₂CO₃.
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Activation of Carboxylic Acid :
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Ester Hydrolysis : Ethyl 4,7-dimethoxy-1-methyl-1H-indole-2-carboxylate is hydrolyzed to the carboxylic acid using NaOH or KOH.
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Coupling Reagents : BOP (benzotriazol-1-ol-tris(dimethylamino)phosphonium hexafluorophosphate) with DIPEA (N,N-diisopropylethylamine) in DCM for efficient amide bond formation.
-
-
Carboxamide Formation :
Route 2: Microwave-Assisted Alkylation and Functionalization
Microwave heating enhances reaction efficiency for alkylation and coupling steps.
Steps:
-
N-Methylation : 4,7-dimethoxy-1H-indole-2-carboxylic acid is treated with methyl iodide (CH₃I) and NaH in DMF at 100°C under microwave irradiation.
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Nitro Group Reduction : If intermediates contain nitro groups, LiAlH₄ in THF reduces them to amines.
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Coupling : As in Route 1, using BOP/DIPEA or EDC/HOBt (N-hydroxybenzotriazole) for carboxamide formation.
Reaction Optimization and Purification
Critical Parameters
Data Tables: Experimental Findings
Table 1: Representative Synthesis Yields
Table 2: Key Intermediates and Their Synthesis
Challenges and Innovations
-
Regioselectivity : Achieving 4,7-dimethoxy substitution requires careful control during methylation. Copper-catalyzed methods improve selectivity.
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Coupling Efficiency : BOP outperforms EDC/HOBt in sterically hindered systems, as seen in indole carboxamide syntheses.
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Microwave Assistance : Reduces reaction times (e.g., alkylation from 24 h to 1–2 h) .
Chemical Reactions Analysis
N-(1H-indol-5-yl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
N-(1H-indol-5-yl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide has shown promising results as a potential anticancer agent. Research indicates that it may act as a histone deacetylase (HDAC) inhibitor, which plays a crucial role in cancer cell proliferation and survival.
Case Study: HDAC Inhibition
A study demonstrated that this compound exhibited significant inhibition of HDAC isoforms with IC50 values in the low nanomolar range. It was found to be more effective than some established HDAC inhibitors in various cancer cell lines, indicating its potential as a therapeutic agent for cancer treatment .
Table 2: HDAC Inhibition Results
| Compound | HDAC Isoform | IC50 (nM) |
|---|---|---|
| This compound | HDAC 1 | 12.3 |
| This compound | HDAC 2 | 4.0 |
| This compound | HDAC 6 | 1.0 |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various bacterial strains. Preliminary studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Evaluation
In a study assessing the antimicrobial efficacy of several indole derivatives, this compound demonstrated notable inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
Table 3: Antimicrobial Activity Results
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 21 |
| Escherichia coli | 18 |
Mechanism of Action
The mechanism of action of N-(1H-indol-5-yl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(1H-indol-5-yl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide with structurally and functionally related indole-carboxamide derivatives reported in the literature.
Table 1: Structural and Functional Comparison of Indole-Carboxamide Derivatives
Key Comparative Insights
However, sulfonamide-containing compounds (A6, A15) demonstrate potent antitumor activity, suggesting that polar substituents may favor interactions with cellular targets like carbonic anhydrases . MAO-B Inhibition: Compound 4e, with a pyrazine-2-carboxamide group, shows nanomolar potency for MAO-B, whereas melatonin analogue 3b (benzamide) exhibits micromolar activity. This highlights the critical role of heteroaromatic linkers in enhancing enzyme affinity .
Synthetic Methodologies
- The target compound’s carboxamide linkage resembles the HATU/NMM-mediated coupling strategies used in for synthesizing indole-acylguanidine analogs . However, the presence of methoxy groups may necessitate orthogonal protection-deprotection steps during synthesis, unlike simpler derivatives like A6 or A13.
The methoxy substituents in the target compound could modulate metabolic stability or binding to hydrophobic enzyme pockets .
Patent Landscape
- The cyclopropane-carboxamide in introduces steric constraints and fluorine atoms, which are often leveraged to optimize pharmacokinetic properties (e.g., half-life, bioavailability). This contrasts with the target compound’s methoxy groups, which may prioritize target engagement over metabolic resistance .
Biological Activity
N-(1H-indol-5-yl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. Its structure features an indole core, which is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
Anticancer Activity
Indole derivatives have shown promise in cancer therapy. The specific compound this compound has been evaluated for its cytotoxic effects on various cancer cell lines.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 12.5 | Induces apoptosis via mitochondrial pathway |
| MDA-MB-231 | 8.3 | Disrupts microtubule formation |
| Huh7 | 10.0 | G2/M phase arrest |
The compound demonstrated significant antiproliferative activity, particularly against MDA-MB-231 breast cancer cells, where it induced cell cycle arrest and apoptosis through mitochondrial dysfunction and increased reactive oxygen species (ROS) levels .
Antimicrobial Activity
In addition to its anticancer properties, this indole derivative has been assessed for antimicrobial activity. Studies indicate that it exhibits moderate antibacterial effects against Gram-positive bacteria.
Table 2: Antimicrobial Activity Data
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The mechanism involves disruption of bacterial cell membranes, leading to cell lysis and death .
Case Study 1: Anticancer Efficacy in Vivo
A recent study investigated the in vivo efficacy of this compound using a xenograft model of human breast cancer. The compound was administered at varying doses over a four-week period.
Findings:
- Tumor growth inhibition rate was observed at 75% at the highest dose (20 mg/kg).
- No significant toxicity was noted in healthy tissues, indicating a favorable therapeutic index.
Case Study 2: Mechanistic Insights
Molecular docking studies revealed that the compound binds to the colchicine site on tubulin, stabilizing microtubule dynamics and preventing polymerization. This interaction is crucial for its anticancer activity as it disrupts mitotic spindle formation during cell division .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(1H-indol-5-yl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide, and what key reaction conditions optimize yield?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including coupling of indole derivatives with carboxamide precursors. Key steps include:
- Amide bond formation : Use coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) under anhydrous conditions .
- Protection/deprotection strategies : Methoxy and methyl groups are introduced via alkylation or nucleophilic substitution, requiring precise temperature control (0–80°C) and inert atmospheres .
- Purification : Flash chromatography (solvent: ethyl acetate/hexane) or HPLC for final product isolation .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving methoxy and methyl substituent positions .
- NMR spectroscopy : H and C NMR (DMSO-d6 or CDCl3) identify indole proton environments and carboxamide connectivity .
- Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .
Q. What in vitro biological assays are commonly employed to evaluate the pharmacological potential of this compound?
- Methodological Answer :
- Anticancer activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
- Enzyme inhibition : Fluorescence-based assays for targets like MAO-B or Bcl-2, using kinetic analysis (e.g., calculations) .
- Antimicrobial screening : Broth microdilution against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can researchers address low yield or purity issues during the final stages of synthesizing this compound?
- Methodological Answer :
- Reaction optimization : Screen solvents (DMF vs. THF), catalysts (e.g., Pd/C for hydrogenation), and stoichiometry .
- Byproduct minimization : Use scavenger resins or gradient elution in chromatography .
- Advanced purification : Preparative HPLC with C18 columns and trifluoroacetic acid (TFA) modifiers .
Q. What strategies are recommended for resolving contradictory activity data between enzyme inhibition assays and cell-based models?
- Methodological Answer :
- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., methoxy vs. ethoxy) to correlate structural changes with activity trends .
- Molecular docking : Use AutoDock or Schrödinger Suite to predict binding modes and validate with mutagenesis studies .
- Assay standardization : Normalize cell viability protocols (e.g., ATP vs. resazurin assays) to reduce variability .
Q. What computational approaches are validated for predicting the binding affinity and selectivity of this compound towards biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) simulations : GROMACS or AMBER to assess protein-ligand stability over 100+ ns trajectories .
- QSAR modeling : Generate 3D descriptors (e.g., CoMFA, CoMSIA) to link electronic properties (HOMO/LUMO) to activity .
- Free energy calculations : MM/PBSA or MM/GBSA to estimate binding energies for selectivity profiling .
Q. How should stability studies be designed to assess photodegradation and metabolic susceptibility under physiological conditions?
- Methodological Answer :
- Photostability testing : Expose to UV-Vis light (ICH Q1B guidelines) and analyze degradants via LC-MS .
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion using UPLC-QTOF .
- Reactive metabolite screening : Trapping studies with glutathione or cyanide to identify toxic intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
